molecular formula C19H19N3O3S2 B2456466 N-phenethyl-2-(2-(phenylsulfonamido)thiazol-4-yl)acetamide CAS No. 922130-23-2

N-phenethyl-2-(2-(phenylsulfonamido)thiazol-4-yl)acetamide

Cat. No.: B2456466
CAS No.: 922130-23-2
M. Wt: 401.5
InChI Key: UYJJUTOJFLGYAD-UHFFFAOYSA-N
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Description

N-phenethyl-2-(2-(phenylsulfonamido)thiazol-4-yl)acetamide is a chemical compound that has garnered significant attention in scientific research due to its potential therapeutic and industrial applications. This compound is characterized by its unique structure, which includes a thiazole ring, a phenylsulfonamido group, and a phenethyl group. These structural features contribute to its diverse chemical reactivity and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-phenethyl-2-(2-(phenylsulfonamido)thiazol-4-yl)acetamide typically involves the coupling of substituted 2-amino benzothiazoles with N-phenyl anthranilic acid . The intermediate compounds are then treated with appropriate reagents to yield the final product. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts like triethylamine. The reactions are usually carried out at elevated temperatures to ensure complete conversion of reactants to the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain high-purity products suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

N-phenethyl-2-(2-(phenylsulfonamido)thiazol-4-yl)acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiazole ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in ethanol or lithium aluminum hydride in tetrahydrofuran.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions typically result in the formation of new thiazole derivatives with varied functional groups.

Scientific Research Applications

N-phenethyl-2-(2-(phenylsulfonamido)thiazol-4-yl)acetamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an anti-inflammatory agent.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Comparison with Similar Compounds

N-phenethyl-2-(2-(phenylsulfonamido)thiazol-4-yl)acetamide can be compared with other similar compounds, such as:

  • N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-piperidin-1-yl)ethylamino]benzamides
  • N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-morpholino)ethylamino]benzamides

These compounds share structural similarities but differ in their functional groups and biological activities

Properties

IUPAC Name

2-[2-(benzenesulfonamido)-1,3-thiazol-4-yl]-N-(2-phenylethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O3S2/c23-18(20-12-11-15-7-3-1-4-8-15)13-16-14-26-19(21-16)22-27(24,25)17-9-5-2-6-10-17/h1-10,14H,11-13H2,(H,20,23)(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYJJUTOJFLGYAD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCNC(=O)CC2=CSC(=N2)NS(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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